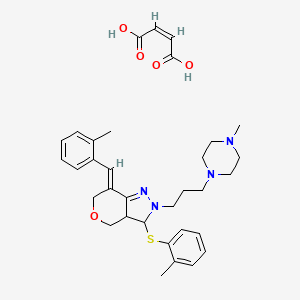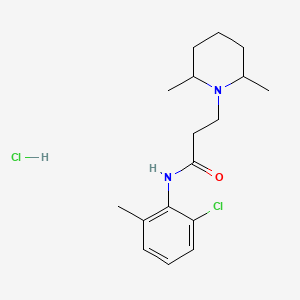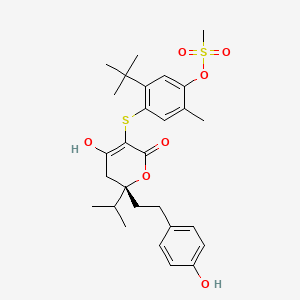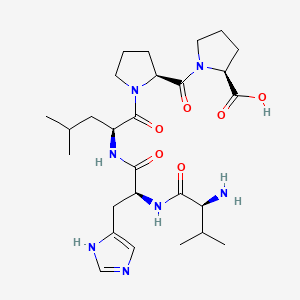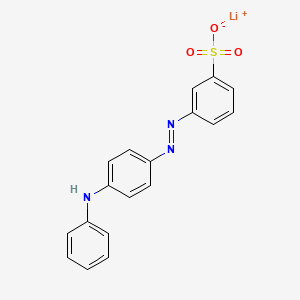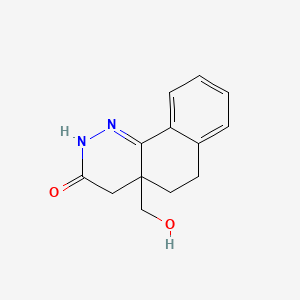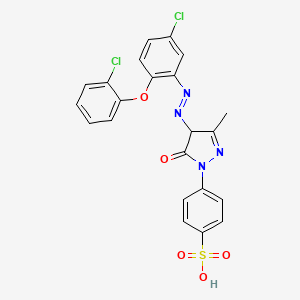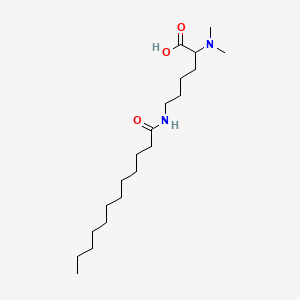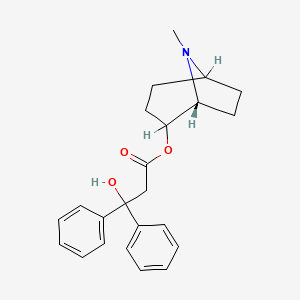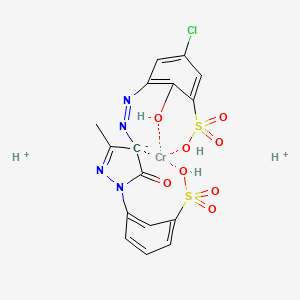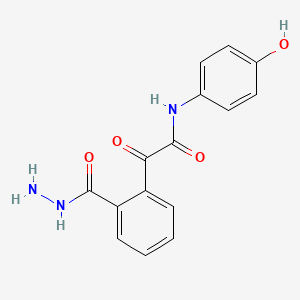
Benzoic acid, 2-(((4-hydroxyphenyl)amino)oxoacetyl)hydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzoic acid, 2-(((4-hydroxyphenyl)amino)oxoacetyl)hydrazide is a chemical compound known for its diverse applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of a benzoic acid moiety linked to a hydrazide group through an oxoacetyl bridge, which is further connected to a 4-hydroxyphenyl group. The unique structure of this compound imparts it with significant biological and chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The reaction is generally carried out in an organic solvent such as ethanol or methanol under reflux conditions to ensure complete reaction . The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, the purification process may involve advanced techniques such as chromatography to ensure the high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Benzoic acid, 2-(((4-hydroxyphenyl)amino)oxoacetyl)hydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO₃) for nitration and halogens (Cl₂, Br₂) for halogenation.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Nitro, halo, and other substituted derivatives.
Aplicaciones Científicas De Investigación
Benzoic acid, 2-(((4-hydroxyphenyl)amino)oxoacetyl)hydrazide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its antimicrobial, anticancer, and anti-inflammatory properties
Industry: Utilized in the development of new materials and as a precursor for various chemical processes.
Mecanismo De Acción
The mechanism of action of benzoic acid, 2-(((4-hydroxyphenyl)amino)oxoacetyl)hydrazide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and proteins, potentially inhibiting their activity.
Pathways Involved: It may interfere with metabolic pathways, leading to the disruption of cellular processes and exerting its biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Hydrazones: Compounds with similar hydrazide functional groups.
Quinazolines: Compounds with similar structural motifs and biological activities.
Schiff Bases: Compounds with similar synthetic routes and applications.
Uniqueness
Benzoic acid, 2-(((4-hydroxyphenyl)amino)oxoacetyl)hydrazide is unique due to its specific combination of functional groups, which imparts it with distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research and industrial applications.
Propiedades
Número CAS |
93628-91-2 |
|---|---|
Fórmula molecular |
C15H13N3O4 |
Peso molecular |
299.28 g/mol |
Nombre IUPAC |
2-[2-(hydrazinecarbonyl)phenyl]-N-(4-hydroxyphenyl)-2-oxoacetamide |
InChI |
InChI=1S/C15H13N3O4/c16-18-14(21)12-4-2-1-3-11(12)13(20)15(22)17-9-5-7-10(19)8-6-9/h1-8,19H,16H2,(H,17,22)(H,18,21) |
Clave InChI |
HLFGKQQLXCFVEB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)C(=O)C(=O)NC2=CC=C(C=C2)O)C(=O)NN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


